molecular formula C18H24N4O B4472304 2-(1-Ethyl-1H-pyrazol-5-YL)-N-(2-ethylphenyl)pyrrolidine-1-carboxamide

2-(1-Ethyl-1H-pyrazol-5-YL)-N-(2-ethylphenyl)pyrrolidine-1-carboxamide

Cat. No.: B4472304
M. Wt: 312.4 g/mol
InChI Key: PJKHSPUJFGBBJC-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-pyrazol-5-YL)-N-(2-ethylphenyl)pyrrolidine-1-carboxamide is a synthetic organic compound. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1H-pyrazol-5-YL)-N-(2-ethylphenyl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with ethyl halide to introduce the ethyl group at the 1-position.

    Formation of the Pyrrolidine Ring: This involves the reaction of an appropriate amine with a 1,4-dicarbonyl compound.

    Amidation: The final step involves the reaction of the pyrazole derivative with the pyrrolidine derivative in the presence of a coupling agent like EDCI or DCC to form the carboxamide linkage.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the carboxamide group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-pyrazol-5-YL)-N-(2-ethylphenyl)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-5-YL)-N-(2-methylphenyl)pyrrolidine-1-carboxamide
  • 2-(1-Propyl-1H-pyrazol-5-YL)-N-(2-propylphenyl)pyrrolidine-1-carboxamide

Uniqueness

2-(1-Ethyl-1H-pyrazol-5-YL)-N-(2-ethylphenyl)pyrrolidine-1-carboxamide may have unique properties such as specific biological activity, stability, or reactivity that distinguish it from similar compounds. These unique features would need to be confirmed through comparative studies.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(2-ethylpyrazol-3-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-3-14-8-5-6-9-15(14)20-18(23)21-13-7-10-16(21)17-11-12-19-22(17)4-2/h5-6,8-9,11-12,16H,3-4,7,10,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKHSPUJFGBBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CCCC2C3=CC=NN3CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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